(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide
Description
Properties
IUPAC Name |
N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N3OS/c1-21(2)12-6-4-10(5-7-12)16(23)20-17-22(3)15-13(19)8-11(18)9-14(15)24-17/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKRQRNDXHMIGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC=C(C=C3)N(C)C)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzo[d]thiazole Ring: The benzo[d]thiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Fluorine and Methyl Groups: The fluorine atoms and methyl group are introduced via electrophilic aromatic substitution reactions using appropriate fluorinating agents and methylating agents.
Formation of the Ylidene Linkage: The ylidene linkage is formed by reacting the substituted benzo[d]thiazole with a suitable aldehyde or ketone in the presence of a base.
Coupling with Dimethylamino Benzamide: The final step involves coupling the ylidene-substituted benzo[d]thiazole with 4-(dimethylamino)benzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The fluorine atoms in the benzo[d]thiazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a fluorescent probe due to its conjugated system, which may exhibit interesting photophysical properties. It can be used in imaging studies to track biological processes at the cellular level.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its electronic properties.
Mechanism of Action
The mechanism of action of (Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity. For example, it may inhibit or activate specific signaling pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
Table 1: Key Structural and Spectral Comparisons
| Compound Class / Example | Core Structure | Key Substituents | IR Spectral Features (cm⁻¹) | Tautomerism Observed? |
|---|---|---|---|---|
| Target Compound | Benzo[d]thiazole | 4,6-difluoro, 3-methyl, 4-(dimethylamino) | C=O (~1660–1680), C=N (imine, ~1600–1630) | Z-configuration fixed |
| 1,2,4-Triazole-3(4H)-thiones [7–9] [1] | 1,2,4-Triazole | 4-(4-X-phenylsulfonyl), 2,4-difluorophenyl | C=S (1247–1255), NH (3278–3414) | Thione-thiol equilibrium |
| N-(5-Isoxazolyl-thiadiazol-2-ylidene)benzamide (6) [2] | Thiadiazole + Isoxazole | Phenyl, benzamide | C=O (1606), C=N (thiadiazole) | Not reported |
| N-[3-Methylphenyl-thiadiazol-2-ylidene]benzamide (4g) [3] | Thiadiazole | 3-Methylphenyl, dimethylamino acryloyl | C=O (1690, 1638) | Not reported |
| (E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide [4] | Thiazolidinone | Dioxothiazolidin-ylidene, phenyl | C=O (1715–1720), NH (3300–3400) | E-configuration fixed |
Key Observations:
Thiadiazole derivatives (e.g., compounds 6 and 4g) exhibit distinct electronic profiles due to nitrogen/sulfur ratios, affecting charge distribution and reactivity [2], [3].
Substituent Effects: Fluorine Atoms: The 4,6-difluoro substitution in the target compound increases lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., compound 6) [1], [5]. Dimethylamino Group: The electron-donating 4-(dimethylamino) group in the target compound contrasts with electron-withdrawing groups (e.g., sulfonyl in triazoles [1]), altering solubility and dipole moments.
Spectral Features :
Biological Activity
(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antitumor effects, antimicrobial properties, and mechanisms of action based on diverse research findings.
- Molecular Formula : C17H12F2N2O3S
- Molecular Weight : 362.4 g/mol
- CAS Number : 868375-82-0
Antitumor Activity
Recent studies have highlighted the compound's significant antitumor properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines.
Case Study: Antitumor Efficacy
A study assessed the compound's cytotoxic effects on human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity and BrdU proliferation assays. The results indicated:
| Cell Line | IC50 (µM) in 2D Culture | IC50 (µM) in 3D Culture |
|---|---|---|
| A549 | 6.26 ± 0.33 | 20.46 ± 8.63 |
| HCC827 | 6.48 ± 0.11 | 16.00 ± 9.38 |
| NCI-H358 | Data not specified | Data not specified |
These findings suggest that the compound exhibits higher efficacy in two-dimensional cultures compared to three-dimensional cultures, indicating a potential for further development as an antitumor agent .
Antimicrobial Activity
In addition to its antitumor properties, the compound has shown promise in antimicrobial applications. It was tested against both Gram-positive and Gram-negative bacteria.
Antimicrobial Testing Results
The antimicrobial activity was evaluated using broth microdilution methods according to CLSI guidelines:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | Data not specified |
| Staphylococcus aureus | Data not specified |
While specific MIC values were not provided in the available literature, preliminary results indicated that compounds with similar structures often exhibit notable antibacterial activity .
The mechanism by which this compound exerts its biological effects involves interaction with DNA and various cellular pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
